Cas no 83697-66-9 (4-phenyl-N-(2-phenylethyl)butanamide)

4-Phenyl-N-(2-phenylethyl)butanamide is a synthetic amide compound characterized by its phenyl-substituted alkyl chain and phenylethylamine-derived amide group. This structure imparts potential utility in pharmaceutical and biochemical research, particularly in studies involving receptor binding or enzyme modulation due to its aromatic and amide functionalities. The compound's well-defined molecular framework allows for precise investigations into structure-activity relationships. Its stability under standard conditions and compatibility with organic solvents enhance its practicality in laboratory applications. While not extensively documented in commercial use, its synthetic accessibility and structural features make it a candidate for specialized research in medicinal chemistry and neuropharmacology. Further studies are required to fully elucidate its biological or industrial applications.
4-phenyl-N-(2-phenylethyl)butanamide structure
83697-66-9 structure
商品名:4-phenyl-N-(2-phenylethyl)butanamide
CAS番号:83697-66-9
MF:C18H21NO
メガワット:267.365444898605
MDL:MFCD03138863
CID:4659827
PubChem ID:836348

4-phenyl-N-(2-phenylethyl)butanamide 化学的及び物理的性質

名前と識別子

    • 4-phenyl-N-(2-phenylethyl)butanamide
    • MDL: MFCD03138863
    • インチ: 1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20)
    • InChIKey: VSBHSHACXLQYJY-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCC1C=CC=CC=1)NCCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 267.162314293g/mol
  • どういたいしつりょう: 267.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 29.1Ų

4-phenyl-N-(2-phenylethyl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313881-10g
4-Phenyl-n-(2-phenylethyl)butanamide
83697-66-9 95%
10g
¥25758.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313881-50mg
4-Phenyl-n-(2-phenylethyl)butanamide
83697-66-9 95%
50mg
¥1728.00 2024-07-28
1PlusChem
1P01C557-100mg
4-phenyl-N-(2-phenylethyl)butanamide
83697-66-9 95%
100mg
$140.00 2024-04-21
Enamine
EN300-260836-10g
4-phenyl-N-(2-phenylethyl)butanamide
83697-66-9 95%
10g
$1101.0 2023-09-14
A2B Chem LLC
AW45355-1g
4-phenyl-N-(2-phenylethyl)butanamide
83697-66-9 95%
1g
$305.00 2024-04-19
Aaron
AR01C5DJ-10g
4-phenyl-N-(2-phenylethyl)butanamide
83697-66-9 95%
10g
$1539.00 2023-12-14
1PlusChem
1P01C557-250mg
4-phenyl-N-(2-phenylethyl)butanamide
83697-66-9 95%
250mg
$171.00 2024-04-21
Aaron
AR01C5DJ-1g
4-phenyl-N-(2-phenylethyl)butanamide
83697-66-9 95%
1g
$377.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313881-500mg
4-Phenyl-n-(2-phenylethyl)butanamide
83697-66-9 95%
500mg
¥4404.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313881-250mg
4-Phenyl-n-(2-phenylethyl)butanamide
83697-66-9 95%
250mg
¥1987.00 2024-07-28

4-phenyl-N-(2-phenylethyl)butanamide 関連文献

4-phenyl-N-(2-phenylethyl)butanamideに関する追加情報

Comprehensive Overview of 4-phenyl-N-(2-phenylethyl)butanamide (CAS No. 83697-66-9): Properties, Applications, and Industry Insights

4-phenyl-N-(2-phenylethyl)butanamide, identified by its CAS number 83697-66-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This amide derivative is characterized by its unique structural framework, featuring a phenyl group attached to a butanamide backbone, which is further modified with a phenylethyl substituent. Such molecular architecture makes it a valuable intermediate in the synthesis of more complex bioactive molecules.

In recent years, the demand for 4-phenyl-N-(2-phenylethyl)butanamide has surged due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for central nervous system (CNS) targeting compounds, given its ability to cross the blood-brain barrier. This property aligns with current trends in neuroscience research, where scientists are actively exploring treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

The compound's physicochemical properties contribute to its versatility. With a molecular weight of 281.38 g/mol and a lipophilic nature, 4-phenyl-N-(2-phenylethyl)butanamide demonstrates excellent solubility in organic solvents while maintaining moderate water solubility. These characteristics make it suitable for various formulation approaches, addressing one of the most common challenges in pharmaceutical development – bioavailability optimization.

From a synthetic chemistry perspective, CAS 83697-66-9 serves as an important intermediate in multicomponent reactions. Its structure allows for diverse modifications, enabling the creation of compound libraries for high-throughput screening. This application is particularly relevant in today's drug discovery landscape, where combinatorial chemistry and fragment-based drug design dominate the field. The growing interest in personalized medicine has further amplified the need for such versatile building blocks.

Quality control and analytical characterization of 4-phenyl-N-(2-phenylethyl)butanamide typically involve advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and development purposes. The analytical data also provides valuable insights into the compound's stability profile, an essential consideration for long-term storage and handling.

In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes for producing 83697-66-9. Current efforts focus on catalyst optimization and solvent selection to minimize environmental impact while maintaining high yields. This aligns with the pharmaceutical industry's broader commitment to reducing its carbon footprint and adopting more eco-friendly manufacturing practices.

The safety profile of 4-phenyl-N-(2-phenylethyl)butanamide has been extensively studied, with research indicating low acute toxicity under standard laboratory conditions. However, as with all chemical substances, proper handling procedures should be followed, including the use of personal protective equipment and adequate ventilation. These precautions are particularly important given the increasing scrutiny on laboratory safety standards worldwide.

Market analysts project steady growth in demand for CAS 83697-66-9 over the coming decade, driven by expanding research in neuropharmacology and medicinal chemistry. The compound's versatility as a synthetic intermediate positions it well to meet the evolving needs of drug discovery programs. Furthermore, its relatively straightforward synthesis makes it accessible to both academic and industrial researchers.

From a regulatory standpoint, 4-phenyl-N-(2-phenylethyl)butanamide is not currently subject to restrictive controls in most jurisdictions, facilitating its use in research applications. However, researchers should stay informed about potential regulatory changes, especially those related to chemical substance management and reporting requirements.

Looking ahead, the scientific community anticipates new discoveries regarding the biological activities of 83697-66-9 and its derivatives. Preliminary studies suggest potential interactions with various receptor systems, though further investigation is needed to fully elucidate these mechanisms. Such findings could open new avenues for therapeutic development, particularly in areas with unmet medical needs.

In conclusion, 4-phenyl-N-(2-phenylethyl)butanamide (CAS No. 83697-66-9) represents a valuable tool in modern chemical research. Its unique structural features, combined with favorable physicochemical properties, make it an important asset for pharmaceutical innovation. As research continues to uncover its full potential, this compound is likely to maintain its relevance in addressing some of the most pressing challenges in drug discovery and development.

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